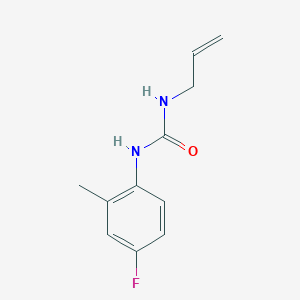
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea, also known as Flumioxazin, is a selective herbicide that is widely used in agriculture to control broadleaf weeds and grasses. It belongs to the family of pyridine carboxylic acid herbicides and was first introduced in the market in the year 2005. Flumioxazin is known for its high efficacy, low toxicity, and long residual activity.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea involves the inhibition of protoporphyrinogen oxidase, an enzyme that is essential for the biosynthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea has been found to have minimal impact on non-target organisms, including mammals, birds, fish, and insects. It is rapidly metabolized in the environment and has a short half-life. However, it can be toxic to certain aquatic organisms, including algae and crustaceans.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea is a highly effective herbicide that is widely used in agriculture. It has a low toxicity profile and is considered to be safe for use in the environment. However, its effectiveness can be reduced in certain soil types and under certain weather conditions. In addition, 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea can be expensive to produce, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the use of 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea. One area of research is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area of research is the study of its potential use in the treatment of certain diseases, including cancer. Finally, there is a need for further research into the potential impact of 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea on non-target organisms, particularly in aquatic environments.
Méthodes De Synthèse
The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea involves the reaction of 2,6-difluorobenzonitrile with ethyl chloroformate to form 2,6-difluorobenzoyl ethyl carbamate. The resulting compound is then treated with propargylamine to obtain 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea. The overall yield of the synthesis process is approximately 50%.
Applications De Recherche Scientifique
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds and grasses. It is commonly used in the production of soybeans, cotton, peanuts, and other crops. 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea has also been studied for its potential use in the treatment of certain diseases, including cancer.
Propriétés
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZZDSMXQIJUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)

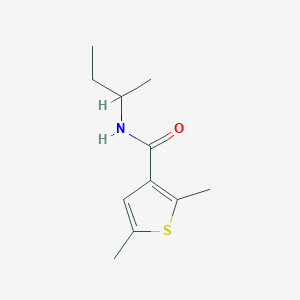
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
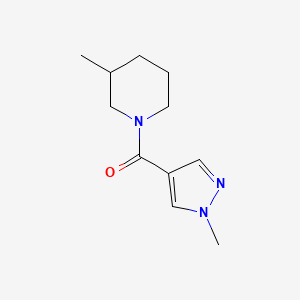
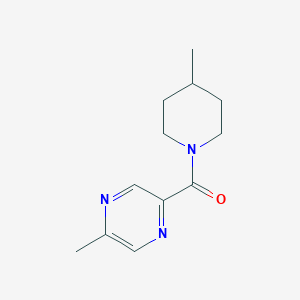
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
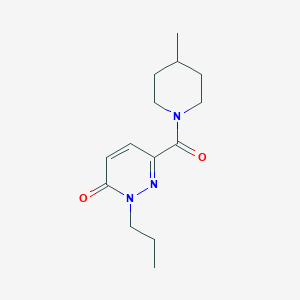
![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)



![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)